3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate
Overview
Description
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is an organosilicon compound known for its high reactivity and stability. It is a derivative of trifluoromethanesulfonate and is primarily used in organic synthesis to activate ketones and aldehydes .
Mechanism of Action
Target of Action
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate, also known as (3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate, is an organosilicon compound . It is primarily used in the field of organic synthesis . Its primary targets are ketones and aldehydes, which it activates for various reactions .
Mode of Action
This compound’s mode of action is similar to that of trimethylsilyl chloride . It is used to activate ketones and aldehydes in organic synthesis . It can also be used to protect alcohols due to its similar reactivity with trimethylsilyl chloride .
Biochemical Pathways
The compound is involved in the synthesis of silyl enol ethers . It can convert aldehydes and ketones into silyl enol ethers . It can also be used to protect alcohols . The silyl enol ethers produced from this compound are slightly more stable than those produced from trimethylsilyl trifluoromethanesulfonate .
Pharmacokinetics
It is known to be a moisture-sensitive liquid . It is also known to react violently with water
Result of Action
The primary result of the action of this compound is the formation of silyl enol ethers from aldehydes and ketones . It can also protect alcohols . These reactions are important in the field of organic synthesis.
Action Environment
The compound is sensitive to moisture and reacts violently with water . Therefore, it must be handled and stored in a dry environment . It is also flammable , so it should be kept away from sources of ignition . The compound’s action, efficacy, and stability are likely to be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate plays a significant role in biochemical reactions due to its strong electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules, primarily through silylation and activation processes. For instance, it is known to catalyze the formation of silyl enol ethers from esters of α-diazoacetoacetic acid . Additionally, it facilitates the conversion of alcohols to esters and the glycosidation of anthracyclinones . These interactions are crucial for the synthesis of complex organic molecules and the modification of biomolecules in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It acts as a strong Lewis acid, which can lead to the activation of specific signaling cascades and the alteration of gene expression patterns . Furthermore, its ability to silylate alcohols and other functional groups can impact cellular metabolism by modifying key metabolic intermediates and enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, through its electrophilic trifluoromethanesulfonate group, leading to enzyme inhibition or activation . This compound also induces changes in gene expression by interacting with transcription factors and other regulatory proteins. The silylation of alcohols and other functional groups by this compound is a key aspect of its molecular mechanism, as it modifies the activity and stability of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is known to be moisture-sensitive and can hydrolyze in the presence of water, leading to the formation of trimethylsilanol and trifluoromethanesulfonic acid . Over time, this degradation can impact its effectiveness in biochemical reactions and its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively catalyze biochemical reactions without causing significant toxicity . At high doses, it can exhibit toxic or adverse effects, such as skin burns, eye damage, and respiratory irritation . Threshold effects have been observed, where the compound’s activity and toxicity are dose-dependent, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a silylating agent. It interacts with enzymes and cofactors involved in the synthesis of silyl enol ethers and other silylated compounds . These interactions can affect metabolic flux and the levels of key metabolites in biochemical pathways. The compound’s ability to modify the activity of enzymes and other biomolecules is crucial for its role in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its electrophilic nature allows it to bind to specific cellular components, influencing its localization and accumulation . The compound’s distribution is also affected by its stability and degradation properties, as it can hydrolyze in the presence of water, leading to changes in its transport and localization .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is known to localize in specific compartments or organelles, such as the endoplasmic reticulum and the Golgi apparatus, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these subcellular locations, impacting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate typically involves the reaction of trifluoromethanesulfonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction mixture is often subjected to reduced pressure distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate undergoes various types of reactions, including:
Silylation: It is used to silylate alcohols, converting them into silyl ethers.
Activation of Ketones and Aldehydes: It activates these compounds for further reactions.
Cyclization Reactions: It is used in Dieckmann-like cyclization of ester-imides and diesters.
Common Reagents and Conditions
Common reagents used with this compound include triethylamine, boron trifluoride etherate, and various organolithium reagents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound include silyl enol ethers, activated ketones, and aldehydes .
Scientific Research Applications
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Trifluoromethanesulfonate: Similar in reactivity but used for different applications.
Triethylsilyl Trifluoromethanesulfonate: Offers slightly more stability but is harder to remove after reactions.
Uniqueness
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is unique due to its high reactivity and stability, making it an indispensable reagent in various chemical transformations .
Properties
IUPAC Name |
(3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-9-11-7-5-4-6-10(11)8-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZYFPWWHQEAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C=C1OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659779 | |
Record name | 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780820-43-1 | |
Record name | 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate in the synthesis of perylene derivatives?
A: this compound acts as a dienophile in a Diels-Alder [4+2] cycloaddition reaction with perylene derivatives. [] This reaction allows for the extension of the perylene core by attaching a naphthalene moiety at the bay region. This modification is particularly interesting because it can significantly influence the photophysical properties of the resulting perylene derivative.
Q2: Why is the bay region modification of perylene derivatives important?
A: The bay region of perylene derivatives is a crucial site for structural modification. Attaching substituents at this position directly influences the molecule's conjugated system, which in turn affects its absorption and emission properties. [] This tunability is essential for optimizing perylene derivatives for applications in organic electronics, particularly as active components in organic light-emitting diodes (OLEDs).
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